molecular formula C9H11NO2 B024968 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one CAS No. 109482-86-2

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Cat. No. B024968
Key on ui cas rn: 109482-86-2
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-AATRIKPKSA-N
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Patent
US07396836B2

Procedure details

A suspension of 3-(dimethylamino)-1-(2-furyl)-2-propen-1-one (5.0 g, 30.3 mmol), guanidine hydrochloride (5.8 g, 60.7 mmol) and potassium carbonate (8.4 g, 60.9 mmol) in N,N-dimethylformamide (50 ml) was stirred at 100° C. for 21 hours. After cooling as it was, the reaction mixture was diluted with ice water (250 ml). The resulting solid was collected by filtration and washed with water, to give the title compound (4.19 g, 86%) as a pale brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[O:8][CH:9]=[CH:10][CH:11]=1)=O.Cl.[NH2:14][C:15]([NH2:17])=[NH:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:5]1[CH:4]=[CH:3][N:14]=[C:15]([NH2:17])[N:16]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=CC(=O)C=1OC=CC1)C
Name
Quantity
5.8 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
O1C(=CC=C1)C1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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